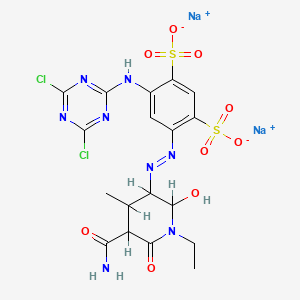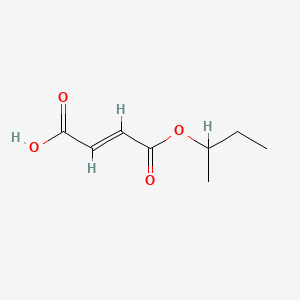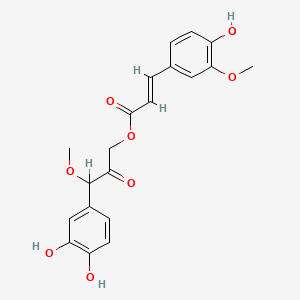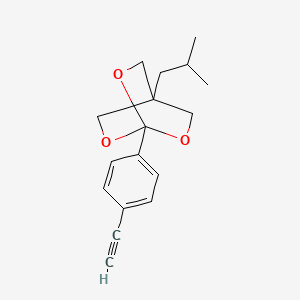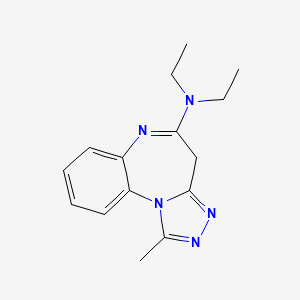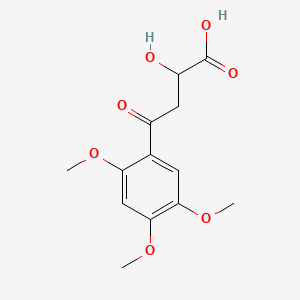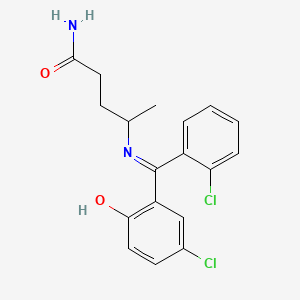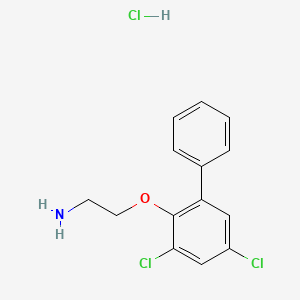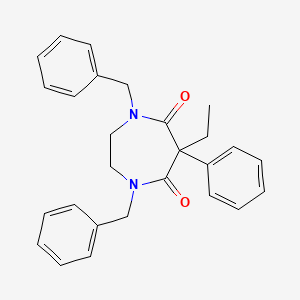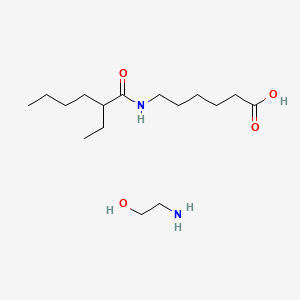
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is a compound with the molecular formula C14H29NO3. It is known for its unique structure, which combines an amino alcohol and a fatty acid derivative. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid typically involves the reaction of 2-aminoethanol with 6-(2-ethylhexanoylamino)hexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The compound is purified through various techniques, including distillation, crystallization, and chromatography, to meet the required specifications for different applications.
化学反应分析
Types of Reactions
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
科学研究应用
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical processes. Its effects are mediated through the alteration of cellular signaling pathways and the regulation of gene expression.
相似化合物的比较
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups but lacking the fatty acid derivative.
6-(2-ethylhexanoylamino)hexanoic acid: Contains the fatty acid derivative but lacks the amino alcohol component.
Uniqueness
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is unique due to its combination of an amino alcohol and a fatty acid derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
75113-48-3 |
|---|---|
分子式 |
C16H34N2O4 |
分子量 |
318.45 g/mol |
IUPAC 名称 |
2-aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO3.C2H7NO/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17;3-1-2-4/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17);4H,1-3H2 |
InChI 键 |
XAVBWLUBRPYLNE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)NCCCCCC(=O)O.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


